
5-chloro-2-oxo-N-phenyl-1-(2-propynyl)-1,2-dihydro-3-pyridinecarboxamide
Descripción general
Descripción
The compound "5-chloro-2-oxo-N-phenyl-1-(2-propynyl)-1,2-dihydro-3-pyridinecarboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features, such as chloro substituents, carboxamide groups, and pyridine rings, which are common in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds involves the formation of carboxylic acid derivatives and carboxamides. For instance, a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized, which included various substituents on the benzene ring . Another paper describes the use of a new condensing agent for the synthesis of amides and polyamides from carboxylic acids and amines . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the structure of one derivative was unambiguously assigned by X-ray diffraction analysis . Another study provided insights into the molecular structure through spectroscopic methods and theoretical calculations, including HOMO and LUMO analysis, which are essential for understanding the electronic properties of the molecule .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in the context of generating polysubstituted pyridine derivatives. For instance, the reaction of certain bicyclic lactones with nucleophiles yielded variously substituted pyridinecarboxylic acid derivatives . This indicates that the compound of interest may also undergo reactions with nucleophiles to form new derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to some extent. For example, the presence of a chloro substituent and a carboxamide group has been shown to contribute to solid-state rotational disorder in one compound, affecting its conformational stability . The antioxidant activity of certain derivatives has also been evaluated, demonstrating the potential biological relevance of these compounds .
Aplicaciones Científicas De Investigación
Synthesis in Polymer and Heterocyclic Chemistry
- Polyamide Synthesis : A related compound, 5-methyl-2-chloro-3-phenyl-2,3-dihydro-1,3,4,2-oxadiazaphosphole, has been utilized as a new condensing agent in the synthesis of amides and polyamides from carboxylic acids and amines, demonstrating its utility in polymer chemistry (Kimura, Konno, & Takahashi, 1992).
- Heterocyclic Compound Synthesis : Compounds structurally similar to 5-chloro-2-oxo-N-phenyl-1-(2-propynyl)-1,2-dihydro-3-pyridinecarboxamide have been used as intermediates in the synthesis of various heterocyclic compounds, such as pyrazole, pyridine, and pyrimidine derivatives, highlighting their importance in the field of medicinal chemistry (Fadda, Etman, El-Seidy, & Elattar, 2012).
Chemical Structure and Properties Analysis
- Structural Studies : Derivatives of pyridinecarboxamide, including 5-chloro variants, have been extensively studied for their molecular structures, demonstrating their significance in the field of crystallography and structural chemistry (Jansson et al., 2006).
- Optical and Junction Characteristics : Pyridine derivatives, including those with chloro-substituents, have been analyzed for their optical and diode characteristics, indicating potential applications in materials science and electronics (Zedan, El-Taweel, & El-Menyawy, 2020).
Biological Studies and Applications
- DNA Binding Properties : Studies on N-substituted pyridinecarboxamide, including chloro variants, have explored their interaction with DNA, hinting at their potential in the field of biochemistry and pharmacology (Zheng, 2009).
Propiedades
IUPAC Name |
5-chloro-2-oxo-N-phenyl-1-prop-2-ynylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-2-8-18-10-11(16)9-13(15(18)20)14(19)17-12-6-4-3-5-7-12/h1,3-7,9-10H,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDIAGIQQXGUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C=C(C1=O)C(=O)NC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320355 | |
| Record name | 5-chloro-2-oxo-N-phenyl-1-prop-2-ynylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665866 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-chloro-2-oxo-N-phenyl-1-(2-propynyl)-1,2-dihydro-3-pyridinecarboxamide | |
CAS RN |
339028-41-0 | |
| Record name | 5-chloro-2-oxo-N-phenyl-1-prop-2-ynylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-fluorophenyl)-2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2501891.png)
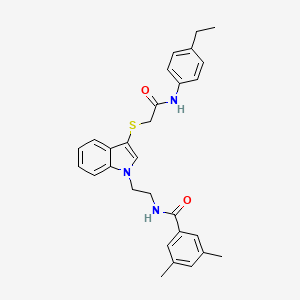
![2-phenyl-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2501894.png)
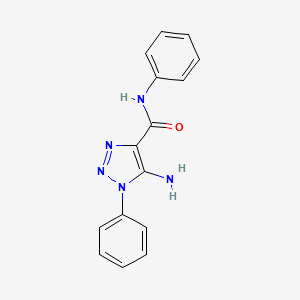
![methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2501900.png)
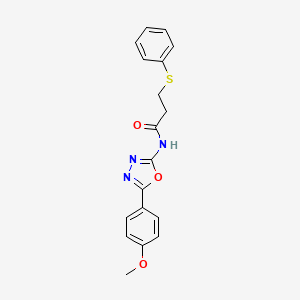
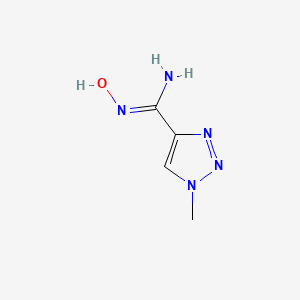
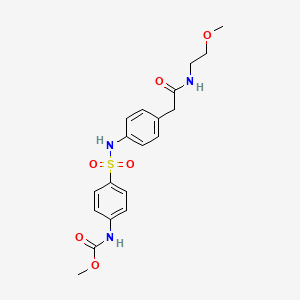

![N-(1,3-dioxoisoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2501909.png)

![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501911.png)
![3-Azabicyclo[4.2.0]octan-2-one](/img/structure/B2501913.png)